3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide
Description
Systematic IUPAC Name Derivation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing both benzimidazole and amide functional groups. The compound name can be systematically deconstructed into its constituent parts to understand the molecular architecture. The benzimidazole core structure forms the foundation of the molecule, consisting of a benzene ring fused to an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
The "5,6-dimethyl" designation indicates the presence of two methyl substituents positioned at the 5 and 6 positions of the benzimidazole ring system. This substitution pattern is significant as it affects both the electronic properties and steric characteristics of the molecule. The "1H-benzimidazol-1-yl" portion specifies that the connection point to the propyl chain occurs through the nitrogen atom at position 1 of the benzimidazole ring. The "propanamide" segment indicates a three-carbon chain terminating in an amide functional group, where the carbonyl carbon is connected to an amino group.
The complete systematic name "this compound" therefore describes a molecule where a 5,6-dimethylbenzimidazole moiety is connected through its 1-position nitrogen to the third carbon of a propanoic acid amide chain. This nomenclature system ensures unambiguous identification of the compound's structure and connectivity patterns.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for this compound is 116857-94-4. This unique numerical identifier serves as the primary means of unambiguous chemical identification within chemical databases and regulatory systems worldwide. The CAS number system provides a standardized method for cataloging chemical substances regardless of nomenclature variations or linguistic differences.
Alternative systematic designations for this compound include "1H-Benzimidazole-1-propanamide, 5,6-dimethyl-" which represents an alternative systematic naming approach that emphasizes the propanamide substituent attached to the benzimidazole core. This alternative nomenclature follows a different organizational approach where the benzimidazole is treated as the parent structure with the propanamide as a substituent rather than viewing the entire molecule as a substituted propanamide.
The compound also carries the molecular identifier MFCD00833539 in chemical databases, providing an additional means of tracking and identification. Various chemical suppliers and databases may employ abbreviated or alternative naming conventions, but the CAS registry number 116857-94-4 remains the definitive identifier for regulatory and commercial purposes.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 116857-94-4 |
| Molecular Database Number | MFCD00833539 |
| Alternative Systematic Name | 1H-Benzimidazole-1-propanamide, 5,6-dimethyl- |
| Chemical Formula | C12H15N3O |
Molecular Formula and Weight Validation
The molecular formula of this compound is C12H15N3O, indicating a composition of twelve carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. This formula can be systematically validated by examining the constituent structural components and their individual atomic contributions to the overall molecular structure.
The benzimidazole core contributes C7H4N2 to the molecular formula, representing the fused benzene and imidazole ring system without considering substituents. The two methyl groups attached at positions 5 and 6 of the benzimidazole ring contribute an additional C2H6, bringing the substituted benzimidazole portion to C9H10N2. The propylene chain connecting the benzimidazole to the amide group contributes C2H4, while the terminal amide functional group adds CH3NO, resulting in the complete molecular formula C12H15N3O.
The molecular weight of the compound is 217.27 grams per mole. This value represents the sum of the atomic weights of all constituent atoms using standard atomic mass units. The molecular weight calculation can be verified by summing the contributions from each element: carbon (12 × 12.01 = 144.12), hydrogen (15 × 1.008 = 15.12), nitrogen (3 × 14.007 = 42.021), and oxygen (1 × 15.999 = 15.999), yielding a total molecular weight of 217.25 grams per mole, which matches the reported value within experimental uncertainty.
Table 2: Molecular Composition Analysis
| Structural Component | Atomic Contribution | Mass Contribution (g/mol) |
|---|---|---|
| Benzimidazole Core | C7H4N2 | 132.12 |
| Dimethyl Substituents | C2H6 | 30.07 |
| Propylene Linker | C2H4 | 28.05 |
| Amide Terminus | CH3NO | 27.03 |
| Total Molecular Formula | C12H15N3O | 217.27 |
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is reported as "O=C(N)CCN1C=NC2=CC(C)=C(C)C=C21". This linear notation provides a machine-readable representation of the molecular structure that can be used for database searches and computational chemistry applications. The SMILES string encodes the connectivity pattern and can be decoded to reveal the complete molecular structure, serving as an alternative method for structural validation and verification of the molecular formula and weight.
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCFVMSQHHCZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5,6-Dimethyl-1,2-Phenylenediamine with Propionamide Derivatives
The most direct route involves cyclocondensation between 5,6-dimethyl-1,2-phenylenediamine and a propionamide precursor.
- Reactants :
- 5,6-Dimethyl-1,2-phenylenediamine (1.0 equiv)
- Propionyl chloride (1.2 equiv) or acrylamide (1.1 equiv)
- Conditions :
- Reflux in dimethylformamide (DMF) at 130°C for 2–4 hours.
- Acid catalysis (e.g., $$ \text{H}2\text{SO}4 $$) enhances cyclization.
- Workup :
- Neutralization with aqueous $$ \text{NaHCO}_3 $$.
- Extraction with ethyl acetate; drying over $$ \text{Na}2\text{SO}4 $$.
- Recrystallization from ethyl acetate yields pure product.
Mechanism :
The reaction proceeds via nucleophilic attack of the diamine’s amine group on the electrophilic carbonyl carbon of propionyl chloride, followed by cyclodehydration to form the benzimidazole ring.
Post-Modification of Preformed Benzimidazole Core
An alternative strategy involves alkylating 5,6-dimethyl-1H-benzimidazole with a propanamide-containing alkyl halide.
- Reactants :
- 5,6-Dimethyl-1H-benzimidazole (1.0 equiv)
- 3-Chloropropanamide (1.1 equiv)
- Conditions :
- Base-mediated alkylation using $$ \text{K}2\text{CO}3 $$ in acetonitrile at 80°C for 6 hours.
- Workup :
- Filtration to remove inorganic salts.
- Solvent evaporation under reduced pressure.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Mechanism :
The benzimidazole’s N1 nitrogen acts as a nucleophile, displacing chloride from 3-chloropropanamide in an $$ \text{S}_\text{N}2 $$ reaction.
Multi-Step Synthesis via Intermediate Imine Formation
This method prioritizes regioselectivity by constructing the propanamide chain before benzimidazole cyclization.
- Step 1 : Synthesis of 3-Aminopropanamide
- React acrylonitrile with aqueous ammonia under pressure to form 3-aminopropanamide.
- Step 2 : Condensation with 5,6-Dimethyl-1,2-Dinitrobenzene
- Reduce the dinitro compound to diamine using $$ \text{Pd/C} $$ and $$ \text{H}_2 $$.
- Condense with 3-aminopropanamide in acetic acid at 100°C for 8 hours.
- Step 3 : Cyclization
- Treat with $$ \text{POCl}_3 $$ to promote cyclodehydration.
Yield : 70–75% (higher due to controlled intermediate steps).
Optimization Challenges and Solutions
Regioselectivity in Alkylation
The N1 vs. N3 alkylation dilemma arises in Method 2.2. Using bulky bases (e.g., $$ \text{DBU} $$) or low temperatures (0–5°C) favors N1 selectivity by kinetic control.
Purification Difficulties
The compound’s high polarity complicates crystallization. Gradient recrystallization (e.g., ethyl acetate → hexane) or preparative HPLC (C18 column, methanol/water) improves purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) shows ≥98% purity with $$ t_R = 4.2 $$ minutes.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with various biological targets.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown activity against breast cancer cell lines (MCF-7) and lung cancer (A549) cells, highlighting their potential as anticancer agents .
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. Compounds based on benzimidazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biochemical Applications
In biochemistry, this compound serves as a biochemical tool for proteomics research. It is used in studies focusing on enzyme inhibition and protein interactions.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against kinases and proteases, which are critical in signaling pathways and disease progression .
Pharmacological Insights
The pharmacological profile of this compound suggests potential applications in drug development.
Analgesic Properties
Research into the analgesic properties of benzimidazole derivatives indicates that they may serve as alternatives or adjuncts to traditional analgesics. Studies have shown that certain derivatives can modulate pain pathways effectively, providing insights into their use for pain management .
Data Tables
Case Studies
- Anticancer Study : A study published in Cancer Research evaluated the effects of a series of benzimidazole derivatives on tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Evaluation : In a clinical microbiology study, this compound was tested against resistant bacterial strains. The compound demonstrated notable inhibitory effects, supporting its development as a new antimicrobial agent.
- Proteomics Research Application : A proteomic analysis involving this compound revealed its role as an inhibitor of specific protein interactions critical in cancer progression. This finding opens avenues for targeted therapy development.
Mechanism of Action
The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide
This compound replaces the benzimidazole ring with a pyrazole ring (3,5-dimethyl substituents) while retaining the propanamide chain. Key differences include:
- Electronic properties : Pyrazole lacks the conjugated aromatic system of benzimidazole, resulting in reduced electron density and altered reactivity in nucleophilic or coordination reactions .
| Property | 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanamide | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide |
|---|---|---|
| Core heterocycle | Benzimidazole | Pyrazole |
| Electron density | High (aromatic conjugation) | Moderate (non-fused heterocycle) |
| Hydrogen-bonding sites | 3 (amide + two benzimidazole N) | 3 (amide + two pyrazole N) |
| Steric hindrance | High (5,6-dimethyl) | Moderate (3,5-dimethyl) |
| Solubility in water | Low to moderate | Moderate |
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This benzamide derivative features a hydroxyl-containing alkyl chain instead of a heterocyclic ring:
- Directing groups : The N,O-bidentate structure (amide and hydroxyl) enables coordination with transition metals, contrasting with the benzimidazole’s reliance on nitrogen lone pairs for metal binding .
- Solubility : The hydroxyl group improves hydrophilicity, enhancing aqueous solubility compared to the hydrophobic benzimidazole derivative .
- Reactivity : Lacking a heterocyclic aromatic system, it participates in fewer π-π interactions but serves as a scaffold for C–H functionalization in catalysis .
Biological Activity
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its pharmacological versatility. The presence of the dimethyl groups at the 5 and 6 positions enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in inflammatory pathways. One notable target is microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in the synthesis of pro-inflammatory mediators. By inhibiting mPGES-1, this compound may reduce inflammation and pain associated with various conditions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. Its effectiveness was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance, similar benzimidazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.0048 mg/mL against E. coli and C. albicans .
Anticancer Properties
The compound's anticancer potential has been explored through various assays assessing its cytotoxic effects on cancer cell lines. It has been reported that derivatives bearing a benzimidazole core can induce apoptosis in cancer cells via reactive oxygen species (ROS)-mediated pathways. In particular, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in vitro .
Anti-inflammatory Effects
In preclinical studies, this compound has been evaluated for anti-inflammatory activity through its ability to modulate inflammatory cytokines and enzymes. The inhibition of mPGES-1 not only suggests potential use as an anti-inflammatory agent but also points towards possible therapeutic applications in conditions such as arthritis or other inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | MIC (mg/mL) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 0.0048 |
| N-(1H-benzimidazo-2-yl)-2-(4-chlorophenyl)-acetamide | Structure | Quorum sensing inhibitor | 0.063 |
| N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-(4-trifluoromethylphenyl)-acetamide | Structure | Antimicrobial | 0.065 |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of various benzimidazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with inhibition rates exceeding those of standard chemotherapeutic agents like cisplatin .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory potential of this compound demonstrated that it effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests that it could be a candidate for further development as an anti-inflammatory therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide, and how do reaction conditions influence product yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving benzimidazole precursors and propanamide derivatives. For example, acyl chlorides (e.g., m-toluoyl chloride) react with diamines under controlled conditions to form amide linkages, while polyphosphoric acid and elevated temperatures promote cyclization to benzimidazoles . Key variables include temperature, solvent polarity, and leaving group efficiency (e.g., acyl chlorides vs. carboxylic acids). A comparative table of methods is provided below:
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Acyl chloride route | m-Toluoyl chloride, o-phenylenediamine | 65–75 | Competing cyclization side reactions |
| Polyphosphoric acid route | m-Toluic acid, polyphosphoric acid | 50–60 | Harsh conditions, purity issues |
Optimization requires monitoring via TLC or HPLC to track intermediate formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl groups and benzimidazole protons .
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks. CCDC deposition (e.g., 1013218 in ) provides reference data .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
Q. How do electronic effects of substituents (e.g., 5,6-dimethyl groups) impact benzimidazole reactivity?
- Methodological Answer : Methyl groups act as electron donors, stabilizing the benzimidazole ring via hyperconjugation. This reduces electrophilic substitution reactivity at the 2-position but enhances nucleophilic attack at the amide carbonyl. Computational studies (e.g., DFT) predict frontier molecular orbitals to identify reactive sites .
Advanced Research Questions
Q. How can factorial design optimize synthesis conditions to mitigate competing side reactions?
- Methodological Answer : Apply a 2k factorial design to test variables like temperature (80–120°C), solvent (DMF vs. toluene), and catalyst concentration. Use ANOVA to identify significant factors affecting yield and purity. For example, highlights reduced experimentation via response surface methodology (RSM) . A sample design matrix:
| Run | Temp (°C) | Solvent | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | DMF | 1 | 62 |
| 2 | 120 | Toluene | 3 | 78 |
Post-optimization validation with triplicate runs ensures reproducibility .
Q. What computational strategies model the reaction mechanism of benzimidazole-amide formation?
- Methodological Answer :
- Quantum chemical calculations (DFT) : Map potential energy surfaces for key steps (e.g., nucleophilic attack, cyclization) using Gaussian or ORCA .
- Reaction path search algorithms : Tools like GRRM or AFIR predict intermediates and transition states .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polarity-driven stabilization of intermediates) .
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodological Answer :
- Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of the dimethyl groups) .
- Variable-temperature (VT) NMR : Identify temperature-dependent splitting of signals.
- Synchrotron XRD : Compare solid-state vs. solution structures to rule out polymorphism .
Q. What experimental frameworks link structural modifications to biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- SAR studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy) and test against target enzymes (e.g., kinases).
- Docking simulations (AutoDock/Vina) : Predict binding modes using crystal structures of target proteins .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
